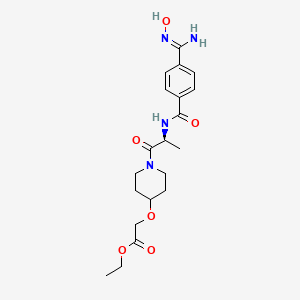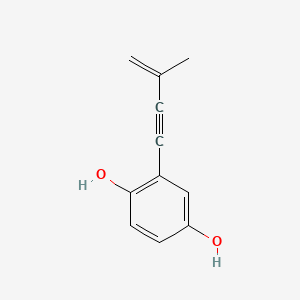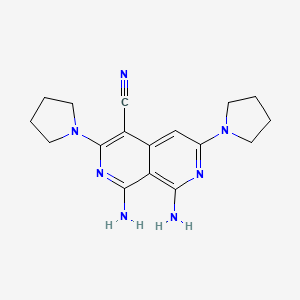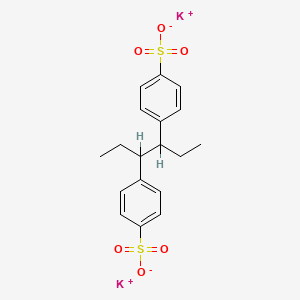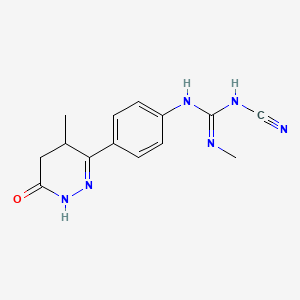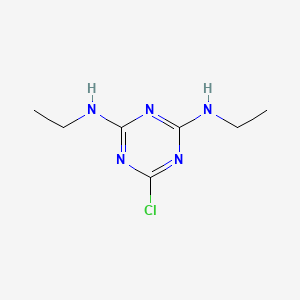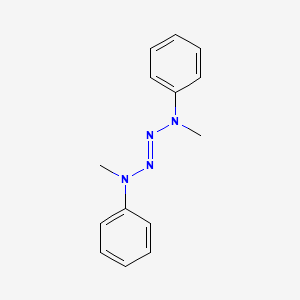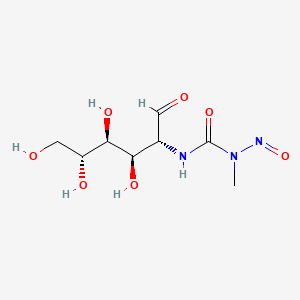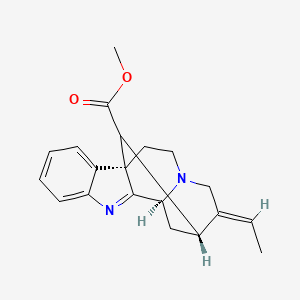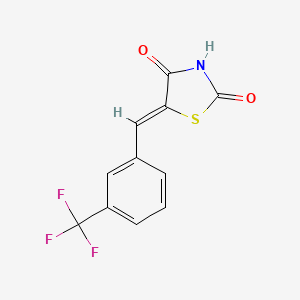
SMI-4a
概要
説明
SMI-4aは、Pim-1キナーゼの強力で選択的な、細胞透過性があり、ATP競合的な阻害剤です。Pim-1キナーゼは、細胞周期の進行、アポトーシス、シグナル伝達など、さまざまな細胞プロセスにおいて重要な役割を果たすセリン/スレオニンキナーゼです。 This compoundは、さまざまな癌細胞株の増殖を阻害する上で大きな可能性を示しており、癌治療の有望な候補となっています .
科学的研究の応用
SMI-4a has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: This compound is used as a tool compound to study the inhibition of Pim-1 kinase and its effects on various biochemical pathways
Biology: It is employed in cell biology research to investigate the role of Pim-1 kinase in cell cycle regulation, apoptosis, and signal transduction
Medicine: this compound has shown potential as an anti-cancer agent, particularly in the treatment of hematologic malignancies and solid tumors. .
Industry: While its industrial applications are still under exploration, this compound’s role as a kinase inhibitor makes it a valuable candidate for drug development and therapeutic interventions
作用機序
SMI-4aは、Pim-1キナーゼの活性を選択的に阻害することで、その効果を発揮します。Pim-1キナーゼは、細胞周期の進行、アポトーシス、シグナル伝達など、さまざまな細胞プロセスに関与しています。Pim-1キナーゼを阻害することで、this compoundはこれらのプロセスを阻害し、癌細胞の細胞周期停止とアポトーシスにつながります。 Pim-1キナーゼの阻害は、PI3K/AKT/mTOR経路などの下流シグナル伝達経路にも影響を与え、さらに抗癌効果に貢献します .
生化学分析
Biochemical Properties
SMI-4a is a selective ATP-competitive Pim-1 kinase inhibitor with an IC50 of 21 nM for Pim-1 . It does not significantly inhibit other serine/threonine- or tyrosine-kinases . It interacts with Pim-1 kinase, a serine/threonine kinase that participates in regulating apoptosis, cell cycle, signal transduction, and transcriptional pathways .
Cellular Effects
This compound has been shown to inhibit the proliferation of various cell lines in a dose- and time-dependent manner . It induces apoptosis and causes cell cycle arrest in the G0/G1 phase . It also downregulates c-myc and induces p27Kip1 expression .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activation of the JAK2/STAT3 pathway . It also inhibits the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to induce cell cycle arrest and apoptosis in a time-dependent manner . It also downregulates the phosphorylation levels of PI3K, AKT, and mTOR in a time-dependent manner .
Dosage Effects in Animal Models
In animal models, this compound has been shown to suppress tumor growth . The effects of this compound vary with different dosages, with significant inhibition of tumor growth observed at certain dosages .
Metabolic Pathways
This compound is involved in the JAK2/STAT3 and PI3K/AKT/mTOR pathways . It inhibits the activation of these pathways, leading to changes in cell growth and survival.
準備方法
合成経路と反応条件
SMI-4aは、3-(トリフルオロメチル)ベンズアルデヒドとチアゾリジン-2,4-ジオンの縮合を含む一連の化学反応によって合成されます。この反応は、通常、水酸化ナトリウムなどの塩基の存在下で、還流条件下で行われます。 得られた生成物は、再結晶またはクロマトグラフィーによって精製され、this compoundを純粋な形で得ることができます .
工業生産方法
This compoundの特定の工業生産方法は広く文書化されていませんが、一般的なアプローチは、ラボでの合成プロセスをスケールアップすることです。これには、収率と純度を高くするために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。 工業生産には、効率性とスケーラビリティを向上させるために、連続フローリアクターや自動精製システムが含まれることもあります .
化学反応の分析
反応の種類
SMI-4aは、次のようなさまざまな化学反応を起こします。
酸化: this compoundは酸化されて対応するスルホキシドまたはスルホンを生成できます。
還元: this compoundの還元は、チアゾリジン誘導体の生成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物
これらの反応から生成される主な生成物には、スルホキシド、スルホン、およびthis compoundのさまざまな置換誘導体があります .
科学研究への応用
This compoundは、特に化学、生物学、医学、産業の分野で、幅広い科学研究への応用があります。
化学: This compoundは、Pim-1キナーゼの阻害とそのさまざまな生化学的経路への影響を研究するためのツール化合物として使用されます
生物学: 細胞生物学研究では、Pim-1キナーゼの細胞周期制御、アポトーシス、シグナル伝達における役割を調査するために使用されます
医学: this compoundは、特に血液悪性腫瘍や固形腫瘍の治療における抗癌剤として、その可能性を示しています。 .
産業: その産業用途はまだ調査中ですが、this compoundのキナーゼ阻害剤としての役割は、創薬および治療介入のための貴重な候補となっています
類似化合物との比較
SMI-4aは、Pim-1キナーゼ阻害剤としての高い選択性と効力においてユニークです。類似の化合物には以下のようなものがあります。
AZD1208: 同様の抗癌特性を持つ、もう1つの強力なPimキナーゼ阻害剤。
SGI-1776: 他のキナーゼも標的とするPimキナーゼ阻害剤であり、this compoundよりも選択性が低くなります。
TP-3654: 癌治療における潜在的な治療用途を持つ、選択的なPimキナーゼ阻害剤 .
This compoundは、Pim-1キナーゼに対する高い選択性と、さまざまな癌細胞株でアポトーシスと細胞周期停止を誘導する能力によって際立っています .
特性
IUPAC Name |
(5Z)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-2-6(4-7)5-8-9(16)15-10(17)18-8/h1-5H,(H,15,16,17)/b8-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJLOFCOEOHFKQ-YVMONPNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=C2C(=O)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C\2/C(=O)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438190-29-5 | |
| Record name | 438190-29-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of SMI-4a?
A1: this compound acts as a potent and selective inhibitor of the Pim family of serine/threonine kinases, with a particular affinity for Pim-1. [, , , , ]
Q2: What are Pim kinases, and why are they considered relevant in cancer?
A2: Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of constitutively active kinases often overexpressed in various hematologic malignancies and solid tumors. They play crucial roles in regulating cell survival, proliferation, and drug resistance. [, , , , ]
Q3: How does this compound interact with Pim kinases?
A3: While the precise binding mode of this compound to Pim kinases requires further investigation, it is known to directly inhibit their kinase activity, potentially by competing with ATP for binding at the kinase active site. [, , ]
Q4: What are the downstream effects of Pim kinase inhibition by this compound?
A4: this compound, through Pim kinase inhibition, exerts pleiotropic effects on cancer cells. These include:
- Cell Cycle Arrest: this compound induces cell cycle arrest primarily in the G1 phase by increasing the levels of the cyclin-dependent kinase inhibitor p27Kip1. [, , ]
- Apoptosis Induction: this compound promotes apoptosis through the mitochondrial pathway, characterized by caspase activation and downregulation of anti-apoptotic proteins like Bcl-2. [, , , , ]
- Inhibition of mTORC1 Signaling: this compound disrupts the mTORC1 signaling pathway, crucial for protein synthesis and cell growth, by decreasing the phosphorylation of its downstream targets 4E-BP1 and p70S6K. [, , , , , ]
- Autophagy Induction: this compound has been shown to induce autophagy in some cancer cells, a process that can either promote or inhibit tumor growth depending on the context. [, ]
- Inhibition of Angiogenesis: this compound may also affect tumor angiogenesis by inhibiting the phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser-633, potentially impairing blood vessel formation. []
Q5: Are there specific cancers where this compound demonstrates higher efficacy?
A5: Preclinical studies have shown promising results in several cancer models. In particular, this compound exhibited potent anti-tumor activity against:
- Hematologic Malignancies: Acute myeloid leukemia [, , , , ], chronic myeloid leukemia [], adult T-cell leukemia/lymphoma [], and multiple myeloma [, ].
- Solid Tumors: Non-small cell lung cancer [], melanoma [], prostate cancer [, , , ], breast cancer [, ], and osteosarcoma [].
Q6: What is known about the role of PIM kinases in regulating energy metabolism, and how does this compound impact this process?
A6: Studies show that PIM kinases, especially PIM-3, can influence energy metabolism by regulating AMPK activity, which is a key sensor of cellular energy status. [, ] Inhibiting PIM kinases with this compound activates AMPK, suggesting a potential shift in cellular metabolism. [, ]
Q7: Has this compound shown synergistic effects with other anticancer agents?
A7: Yes, preclinical studies suggest that combining this compound with other targeted therapies or chemotherapeutic agents can enhance its anticancer effects. Promising combinations include:
- MEK Inhibitors: Combining this compound with MEK inhibitors synergistically killed pre-T-LBL cells. []
- mTOR Inhibitors: Co-treatment with this compound and the mTOR inhibitor rapamycin synergistically inhibited tumor growth in a mouse model of acute myeloid leukemia. []
- Bcl-2 Antagonists: Combining this compound with Bcl-2 antagonists like ABT-737 triggered robust apoptosis in prostate cancer cells in vitro and in vivo. []
- Proteasome Inhibitors: SMI-16a, a thiazolidine-2,4-dione compound similar to this compound, enhanced the anti-myeloma effects of proteasome inhibitors like carfilzomib. []
Q8: Have any resistance mechanisms to this compound been identified?
A8: While specific resistance mechanisms for this compound are still under investigation, some studies suggest potential resistance pathways:
- PIK3CA Mutations: In colon cancer, mutations in PIK3CA were associated with resistance to this compound, highlighting the potential interplay between the PIM and PI3K pathways in determining drug sensitivity. []
- Activation of Alternative Pathways: Inhibition of AKT by GSK690693 was found to induce Pim-1 expression, suggesting that compensatory upregulation of Pim kinases might contribute to resistance against AKT inhibitors. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


